molecular formula C14H24O3 B097657 Ethyl 6-cyclohexyl-6-oxohexanoate CAS No. 16076-62-3

Ethyl 6-cyclohexyl-6-oxohexanoate

Cat. No.: B097657
CAS No.: 16076-62-3
M. Wt: 240.34 g/mol
InChI Key: YMTFBDCTGQKTQB-UHFFFAOYSA-N
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Description

Ethyl 6-cyclohexyl-6-oxohexanoate is an organic compound with the molecular formula C14H24O3. It is a yellow oil with a molecular weight of 240.34 g/mol . This compound is used in various chemical and industrial applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-cyclohexyl-6-oxohexanoate can be synthesized through several routes. One common method involves the reaction of ethyl 6-chloro-6-oxohexanoate with cyclohexylmagnesium bromide in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyclohexyl-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 6-cyclohexyl-6-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-cyclohexyl-6-oxohexanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction. The pathways involved include ester hydrolysis to form carboxylic acids and alcohols, and reduction of the ketone group to form secondary alcohols .

Comparison with Similar Compounds

Ethyl 6-cyclohexyl-6-oxohexanoate can be compared with similar compounds such as:

    Ethyl 6-chloro-6-oxohexanoate: Similar structure but with a chlorine atom instead of a cyclohexyl group.

    Ethyl 6-oxohexanoate: Lacks the cyclohexyl group, making it less bulky.

    Cyclohexyl 6-oxohexanoate: Similar but with a different ester group.

The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct steric and electronic properties, making it valuable in specific chemical reactions and applications .

Biological Activity

Ethyl 6-cyclohexyl-6-oxohexanoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : It contains an ethyl ester group, a cyclohexyl group, and a keto group.
  • Molecular Formula : C₁₃H₂₄O₃
  • Molecular Weight : 224.34 g/mol

The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study evaluating various compounds, it was found to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods.

Bacterial Strain MIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Bacillus subtilis30

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. The compound's mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The keto group may participate in enzyme-substrate interactions, potentially inhibiting key enzymes involved in metabolic pathways.
  • Membrane Interaction : The hydrophobic cyclohexyl group suggests that the compound may integrate into lipid membranes, affecting membrane integrity and function.
  • Cytokine Modulation : By modulating signaling pathways such as NF-kB, the compound can influence cytokine production and thereby alter inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : A recent publication assessed the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated significant activity against E. coli and S. aureus, with further exploration needed to optimize its structure for enhanced potency .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced swelling and pain response, correlating with decreased levels of inflammatory markers in serum .
  • Cytotoxicity Assessment : Evaluation on cancer cell lines showed that while it exhibits cytotoxic effects on certain tumor cells, it maintains lower toxicity towards normal cells, indicating a potential therapeutic window for anticancer applications .

Properties

IUPAC Name

ethyl 6-cyclohexyl-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTFBDCTGQKTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472228
Record name ETHYL 6-CYCLOHEXYL-6-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16076-62-3
Record name ETHYL 6-CYCLOHEXYL-6-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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